Cas no 1260918-01-1 (N-(4-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide)
![N-(4-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide structure](https://www.kuujia.com/scimg/cas/1260918-01-1x500.png)
N-(4-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(4-methoxyphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
- N-(4-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
-
- Inchi: 1S/C21H21N5O3/c1-3-6-18-23-24-20-21(28)25(16-7-4-5-8-17(16)26(18)20)13-19(27)22-14-9-11-15(29-2)12-10-14/h4-5,7-12H,3,6,13H2,1-2H3,(H,22,27)
- InChI Key: QNFOLJSEDZTISQ-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(OC)C=C1)(=O)CN1C2=C(N3C(CCC)=NN=C3C1=O)C=CC=C2
N-(4-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3411-6577-15mg |
N-(4-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide |
1260918-01-1 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F3411-6577-2μmol |
N-(4-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide |
1260918-01-1 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3411-6577-5mg |
N-(4-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide |
1260918-01-1 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3411-6577-1mg |
N-(4-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide |
1260918-01-1 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3411-6577-4mg |
N-(4-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide |
1260918-01-1 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3411-6577-40mg |
N-(4-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide |
1260918-01-1 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F3411-6577-2mg |
N-(4-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide |
1260918-01-1 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3411-6577-30mg |
N-(4-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide |
1260918-01-1 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F3411-6577-50mg |
N-(4-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide |
1260918-01-1 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F3411-6577-10μmol |
N-(4-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide |
1260918-01-1 | 10μmol |
$69.0 | 2023-09-10 |
N-(4-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide Related Literature
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
-
Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
-
Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
Additional information on N-(4-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
Recent Advances in the Study of N-(4-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide (CAS: 1260918-01-1)
In recent years, the compound N-(4-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide (CAS: 1260918-01-1) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique triazoloquinoxaline scaffold, has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. The following sections provide a comprehensive overview of the latest research findings related to this compound, including its synthesis, mechanism of action, and potential clinical applications.
The synthesis of N-(4-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide involves a multi-step process that has been optimized in recent studies to improve yield and purity. Researchers have employed advanced spectroscopic techniques, such as NMR and mass spectrometry, to confirm the structural integrity of the compound. The synthetic route has been further refined to facilitate large-scale production, which is critical for preclinical and clinical evaluations.
Mechanistic studies have revealed that this compound exhibits high affinity for specific protein targets, particularly those involved in inflammatory and oncogenic pathways. In vitro assays have demonstrated its ability to inhibit key enzymes and receptors, leading to downstream effects that are beneficial in disease models. For instance, recent findings suggest that the compound can effectively suppress the activity of certain kinases, making it a candidate for further investigation in cancer therapy.
In vivo studies have further validated the therapeutic potential of N-(4-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide. Animal models of chronic inflammation and tumor growth have shown significant reduction in disease progression upon treatment with this compound. These results are supported by pharmacokinetic data indicating favorable bioavailability and tissue distribution, which are essential for its development as a drug candidate.
Despite these promising findings, challenges remain in the clinical translation of this compound. Issues such as metabolic stability, potential toxicity, and formulation optimization need to be addressed in future studies. Ongoing research is focused on structural modifications to enhance its pharmacological profile while minimizing adverse effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into a viable therapeutic agent.
In conclusion, N-(4-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide represents a promising candidate in the field of chemical biology and drug discovery. Its unique structure and demonstrated biological activity make it a valuable subject for further research. Continued exploration of its mechanisms and therapeutic applications will likely yield significant contributions to the treatment of various diseases, including cancer and inflammatory disorders.
1260918-01-1 (N-(4-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide) Related Products
- 2039-76-1(3-Acetylphenanthrene)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 13769-43-2(potassium metavanadate)


